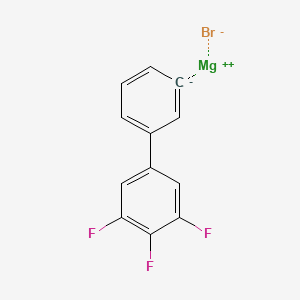
3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of trifluorophenyl groups enhances its reactivity and selectivity in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trifluorophenyl)phenylmagnesium bromide typically involves the reaction of 3,4,5-trifluorobromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
3,4,5-Trifluorobromobenzene+Mg→3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in specialized reactors designed to handle large volumes and maintain an inert atmosphere. The purity of the reagents and solvents is crucial to ensure high yields and minimize side reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in aromatic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organometallic compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common substrates.
Solvents: Anhydrous THF is typically used to maintain the reactivity of the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Aromatic Compounds: Result from substitution reactions with halides.
Aplicaciones Científicas De Investigación
3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: Widely used to form complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of advanced materials with specific properties.
Agricultural Chemistry: Involved in the synthesis of agrochemicals.
Mecanismo De Acción
The compound acts as a nucleophile, attacking electrophilic centers in substrates. The magnesium atom coordinates with the oxygen in carbonyl compounds, facilitating the nucleophilic attack by the carbon atom bonded to magnesium. This results in the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: Lacks the trifluorophenyl groups, making it less reactive.
3-(2,4,6-Trifluorophenyl)phenylmagnesium Bromide: Similar structure but different fluorine substitution pattern.
Uniqueness
The presence of trifluorophenyl groups in 3-(3,4,5-trifluorophenyl)phenylmagnesium bromide enhances its reactivity and selectivity, making it a valuable reagent in organic synthesis. Its unique structure allows for specific interactions with substrates, leading to high yields and selectivity in reactions.
Propiedades
Fórmula molecular |
C12H6BrF3Mg |
|---|---|
Peso molecular |
311.38 g/mol |
Nombre IUPAC |
magnesium;1,2,3-trifluoro-5-phenylbenzene;bromide |
InChI |
InChI=1S/C12H6F3.BrH.Mg/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8;;/h1-2,4-7H;1H;/q-1;;+2/p-1 |
Clave InChI |
XQIDMMKWWMCDBL-UHFFFAOYSA-M |
SMILES canónico |
C1=C[C-]=CC(=C1)C2=CC(=C(C(=C2)F)F)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


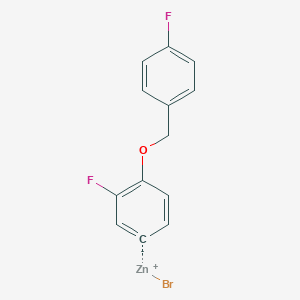
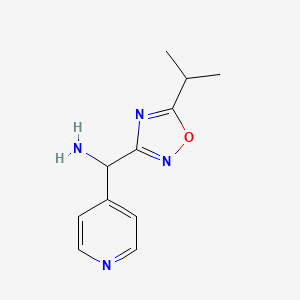
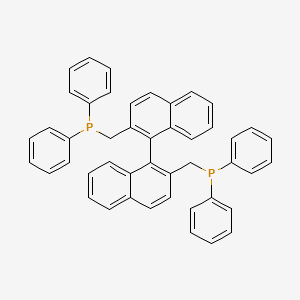
![2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol](/img/structure/B14884824.png)
![Rel-tert-butyl (3aR,7aR)-7a-(trifluoromethyl)octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B14884831.png)
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14884835.png)
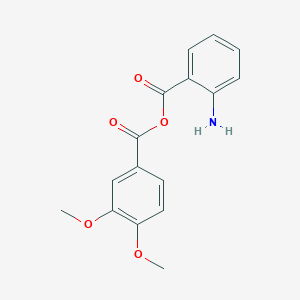
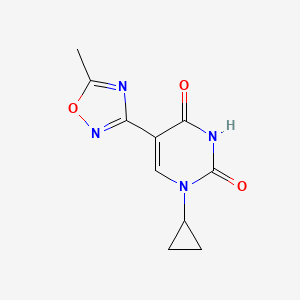


![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)



